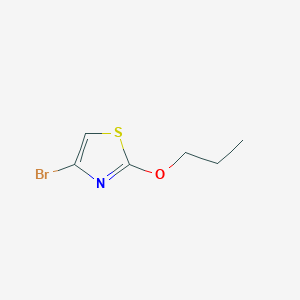
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, also known as LY294002, is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Mécanisme D'action
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide inhibits the activity of PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in regulating cell growth, proliferation, and survival. Inhibition of the PI3K pathway by 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide leads to decreased cell growth and proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation and induces apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of PI3K, making it an ideal tool for studying the PI3K signaling pathway. It has also been extensively studied and characterized, making it a well-established research tool. However, 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors. Another area of interest is the identification of biomarkers that can predict response to PI3K inhibition in cancer patients. Additionally, there is interest in studying the effects of PI3K inhibition in combination with other targeted therapies, such as immunotherapy. Finally, there is interest in studying the effects of PI3K inhibition in non-cancerous diseases, such as diabetes and cardiovascular disease, where the PI3K pathway plays a role.
Méthodes De Synthèse
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can be synthesized through a multi-step process, starting from 2-chloro-6-fluorobenzamide. The first step involves the conversion of 2-chloro-6-fluorobenzamide to 2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide using sodium hydride and 2-chloroethyl alcohol. The next step involves the reaction of 2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide with thiophen-3-ylboronic acid in the presence of a palladium catalyst to yield 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, also known as 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide.
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has been extensively used in scientific research to study the PI3K signaling pathway and its role in cancer. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a potent inhibitor of this pathway. 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide has been used to investigate the role of PI3K in various cellular processes, including cell growth, proliferation, survival, and apoptosis. It has also been used to study the effects of PI3K inhibition on cancer cells, both in vitro and in vivo.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCDBABNKQHEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)
![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)


![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)
![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)



![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)

![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)